Des-AA1,2,4,13-[D-Trp8]SRIF
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Overview
Description
Des-AA1,2,4,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2), and has been studied for its potential therapeutic applications .
Preparation Methods
The synthesis of Des-AA1,2,4,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as the choice of protecting groups and coupling reagents, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Des-AA1,2,4,13-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce disulfide bonds, which are crucial for the stability and activity of the peptide.
Reduction: Reduction reactions can break disulfide bonds, which may be necessary for certain analytical procedures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .
Scientific Research Applications
Des-AA1,2,4,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of somatostatin receptors in cellular processes, such as hormone secretion and cell growth.
Medicine: this compound is explored for its potential therapeutic effects in conditions like acromegaly, neuroendocrine tumors, and diabetes.
Mechanism of Action
Des-AA1,2,4,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR2. Upon binding, it inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic AMP levels. This results in the inhibition of hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular signaling pathways .
Comparison with Similar Compounds
Des-AA1,2,4,13-[D-Trp8]SRIF is unique due to its specific amino acid modifications, which enhance its binding affinity and selectivity for SSTR2. Similar compounds include:
Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF: Another somatostatin analog with different amino acid substitutions, affecting its receptor binding profile.
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF: This compound has additional modifications that alter its biological activity and stability.
These analogs are studied to understand the structure-activity relationships and to develop more effective therapeutic agents.
Properties
Molecular Formula |
C62H79N13O14S2 |
---|---|
Molecular Weight |
1294.5 g/mol |
IUPAC Name |
(4R,7R,10S,13R,16S,19S,22S,25R,28S,31S)-31-amino-16-(4-aminobutyl)-28-(2-amino-2-oxoethyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C62H79N13O14S2/c1-34(76)51-60(86)72-46(28-38-20-10-5-11-21-38)59(85)75-52(35(2)77)61(87)73-49(62(88)89)33-91-90-32-41(64)53(79)68-48(30-50(65)78)58(84)70-44(26-36-16-6-3-7-17-36)55(81)69-45(27-37-18-8-4-9-19-37)56(82)71-47(29-39-31-66-42-23-13-12-22-40(39)42)57(83)67-43(54(80)74-51)24-14-15-25-63/h3-13,16-23,31,34-35,41,43-49,51-52,66,76-77H,14-15,24-30,32-33,63-64H2,1-2H3,(H2,65,78)(H,67,83)(H,68,79)(H,69,81)(H,70,84)(H,71,82)(H,72,86)(H,73,87)(H,74,80)(H,75,85)(H,88,89)/t34-,35-,41-,43+,44-,45+,46+,47+,48+,49+,51-,52-/m1/s1 |
InChI Key |
AQDRYTXOCJPYQG-WJYXJFIFSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
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